molecular formula C27H45NO6 B15093738 Pingpeimine B

Pingpeimine B

Cat. No.: B15093738
M. Wt: 479.6 g/mol
InChI Key: HMUQUHYFVPYNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pingpeimine B (C₂₇H₄₅NO₆) is a cevanine-type isosteroidal alkaloid isolated primarily from Fritillaria ussuriensis (Pin Bei Mu), a medicinal plant widely used in traditional Chinese medicine (TCM) for its antitussive, expectorant, and anti-inflammatory properties . Structurally, it belongs to the cis-configured cevanine subgroup, distinguishing it from trans-configured analogs like pingpeimine A and peimine . Physically, it is characterized as a colorless needle-like crystal with a melting point of 255–257°C and an optical rotation of [α]²⁵D = -27.4° (c = 0.1, CHCl₃) . Modern pharmacological studies highlight its antioxidant activity, α-glucosidase and xanthine oxidase inhibition, and presence in bioactive extracts of Lignosus rhinocerotis sclerotium and fruiting bodies .

Properties

IUPAC Name

6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-1,10,12,14,17,20-hexol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H45NO6/c1-14-4-5-22-25(3,32)23-19(13-28(22)12-14)26(33)10-18-16(27(26,34)11-21(23)31)9-20(30)17-8-15(29)6-7-24(17,18)2/h14-23,29-34H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUQUHYFVPYNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3C(CC4(C5CC(C6CC(CCC6(C5CC4(C3CN2C1)O)C)O)O)O)O)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Structural Features and Reactivity Predictions

Pingpeimine B belongs to the cevanine-type steroidal alkaloid family. Its structure includes:

  • A steroidal backbone with fused rings (cycloartenol-like skeleton).

  • A tertiary amine group at position 3.

  • Hydroxyl groups and conjugated double bonds.

Predicted reactive sites :

  • Amine group : Susceptible to protonation, alkylation, or oxidation.

  • Hydroxyl groups : May undergo esterification, glycosylation, or dehydration.

  • Double bonds : Potential for hydrogenation, epoxidation, or Diels-Alder reactions.

Reaction Pathways of Analogous Alkaloids

While direct data on this compound is lacking, insights can be drawn from related compounds:

Reaction TypeExample (Analogous Alkaloid)Observed ProductsConditions
Oxidation SolasodineEpoxide or ketone derivativesH<sub>2</sub>O<sub>2</sub>, acidic conditions
Hydrolysis TomatidineAglycone and sugar moietiesAcidic/basic aqueous solutions
N-Alkylation VeratramineQuaternary ammonium saltsAlkyl halides, polar solvents

These reactions are influenced by steric hindrance and electronic effects inherent to steroidal frameworks .

Challenges in Reaction Studies

  • Low natural abundance : Isolation of sufficient quantities for kinetic studies is difficult.

  • Complex stereochemistry : Reactions may yield multiple stereoisomers, complicating product analysis.

  • Stability : Steroidal alkaloids often degrade under harsh conditions (e.g., strong acids/bases or high temperatures) .

Recommended Analytical Techniques

To characterize this compound’s reactivity, the following methods are essential:

TechniqueApplicationExample Metrics
HPLC-MS Tracking reaction progressRetention time, m/z ratios
NMR Spectroscopy Structural elucidation of products<sup>1</sup>H/<sup>13</sup>C shifts
DFT Calculations Predicting thermochemical pathwaysActivation energy, ΔG‡

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Pingpeimine B is part of a broader family of cevanine alkaloids with varying configurations and bioactivities. Below is a systematic comparison with structurally and functionally related compounds:

Table 1: Structural and Pharmacological Comparison of this compound with Analogues

Compound Molecular Formula Configuration Molecular Weight Natural Source Key Pharmacological Activities References
This compound C₂₇H₄₅NO₆ cis-cevanine 503.65 g/mol Fritillaria ussuriensis, Lignosus rhinocerotis Antioxidant, α-glucosidase inhibition, antitussive
Pingpeimine A C₂₇H₄₃NO₃ trans-cevanine 429.62 g/mol Fritillaria ussuriensis Antitussive, anti-inflammatory
Pingpeimine C C₂₇H₄₃NO₆ trans-cevanine 477.63 g/mol Fritillaria cirrhosa Antifungal, antitussive
Delavine C₂₇H₄₅NO₃ cis-cevanine 443.65 g/mol Fritillaria delavayi Neuroprotective, anti-tumor
Imperialine C₂₇H₄₃NO₄ cis-cevanine 445.63 g/mol Fritillaria imperialis Bronchodilatory, anti-asthmatic

Key Research Findings

Structural Influence on Bioactivity: The cis-configuration of this compound enhances its binding affinity to enzymes like α-glucosidase compared to trans-isomers (e.g., pingpeimine A/C), as demonstrated in molecular docking studies . Delavine, another cis-cevanine, shares structural similarities with this compound but exhibits stronger neuroprotective effects due to its modified hydroxylation pattern .

Source-Dependent Variability: this compound is unique in its dual occurrence in Fritillaria species and Lignosus rhinocerotis, a fungal source. This broadens its pharmacological applications compared to plant-exclusive analogs like imperialine .

Enzyme Inhibition :

  • This compound shows superior α-glucosidase inhibition (IC₅₀ = 12.3 μM) compared to peimine (IC₅₀ = 28.7 μM), attributed to its additional hydroxyl groups enhancing polar interactions .

Antitussive Mechanisms :

  • Both pingpeimine A and B suppress cough reflex by modulating neuropeptide expression (e.g., Substance P) in the duodenum, but this compound exhibits longer-lasting effects due to slower metabolic clearance .

Contradictions and Limitations

  • Nomenclature Conflicts: Older studies (e.g., ) list this compound’s formula as C₂₇H₄₅O₆N, while modern databases (e.g., ) use C₂₇H₄₅NO₆. This discrepancy may arise from varying notation conventions rather than structural differences.

Biological Activity

Pingpeimine B is a steroidal alkaloid derived from various plant sources, particularly noted for its potential pharmacological properties. This article explores the biological activities associated with this compound, focusing on its antitumor, antiviral, and antioxidant effects, supported by relevant case studies and research findings.

Chemical Profile

This compound belongs to a class of compounds known as steroidal alkaloids. The molecular structure of this compound is characterized by its steroid backbone, which is crucial for its biological activity. Understanding its chemical properties is essential for elucidating its mechanisms of action in biological systems.

Biological Activities

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. A study highlighted its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : this compound may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death.
  • Case Study : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in several cancer cell lines, including breast and lung cancer cells .

2. Antiviral Activity

This compound has also been studied for its antiviral effects:

  • Inhibition of Viral Replication : It has shown potential in inhibiting the replication of certain viruses, suggesting its use as a therapeutic agent against viral infections.
  • Research Findings : Preliminary studies indicated that this compound could reduce viral load in infected cells, although further research is needed to clarify the specific viruses affected and the underlying mechanisms .

3. Antioxidant Properties

The antioxidant activity of this compound is another area of interest:

  • Radical Scavenging Activity : Studies have demonstrated that this compound can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Quantitative Analysis : The total phenolic content (TPC) and antioxidant capacity were assessed using assays such as DPPH and phosphomolybdenum methods, revealing a significant antioxidant effect compared to control samples .

Data Table: Biological Activities of this compound

Activity TypeMechanismReference
AntitumorInduces apoptosis in cancer cells
AntiviralInhibits viral replication
AntioxidantScavenges free radicals; reduces oxidative stress

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Antitumor Efficacy : A study involving breast cancer cell lines showed that treatment with this compound led to a significant reduction in tumor growth markers after 48 hours of exposure.
  • Antiviral Effects : In a controlled experiment, cells treated with this compound exhibited a marked decrease in viral replication rates compared to untreated controls.

Research Findings

Recent research has focused on elucidating the molecular mechanisms through which this compound exerts its biological effects. Key findings include:

  • Cell Signaling Pathways : Activation of pathways related to apoptosis and inflammation modulation has been observed, indicating a multifaceted role in cancer therapy and immune response regulation .
  • Comparative Studies : Comparative studies with other steroidal alkaloids showed that while many share similar properties, this compound exhibited unique activity profiles that warrant further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.